2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the 2-position, a fluoro-substituted phenyl group at the 5-position, and a carboxylic acid group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-fluoropyridine with 4-fluoro-3-methylbenzaldehyde under basic conditions to form an intermediate Schiff base, which is then subjected to oxidative cyclization to yield the desired product. The reaction conditions typically involve the use of a base such as potassium carbonate and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled conditions. The product is then isolated and purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The amino and carboxylic acid groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The fluoro-substituted phenyl group can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Lacks the carboxylic acid and methylphenyl groups.
4-Fluoro-3-methylbenzoic acid: Lacks the pyridine ring and amino group.
2-Amino-5-(4-fluorophenyl)pyridine: Lacks the carboxylic acid group and methyl substitution.
Uniqueness
2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the amino and carboxylic acid groups allows for versatile chemical reactivity, while the fluoro-substituted phenyl group enhances its potential biological activity and selectivity.
Properties
IUPAC Name |
2-amino-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-7-4-8(2-3-11(7)14)10-6-16-12(15)5-9(10)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTMYGKRTLRBAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CN=C(C=C2C(=O)O)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687202 |
Source
|
Record name | 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261930-43-1 |
Source
|
Record name | 2-Amino-5-(4-fluoro-3-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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